molecular formula C8H10FNO2S B2573141 2-fluoro-N,3-dimethylbenzene-1-sulfonamide CAS No. 1864268-87-0

2-fluoro-N,3-dimethylbenzene-1-sulfonamide

Cat. No. B2573141
CAS RN: 1864268-87-0
M. Wt: 203.23
InChI Key: PXJRMCHXJXWNJG-UHFFFAOYSA-N
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Description

“2-Fluoro-N,3-dimethylbenzene-1-sulfonamide” is a chemical compound that belongs to the class of sulfonamides. It has a molecular formula of C8H10FNO2S and a molecular weight of 203.23 .


Physical And Chemical Properties Analysis

“2-Fluoro-N,3-dimethylbenzene-1-sulfonamide” is a powder . Its boiling point and other physical properties are not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Alpha-fluorosulfonamides: A method for preparing alpha-fluorosulfonamides involves electrophilic fluorination of tertiary sulfonamides using N-fluorobenzenesulfonimide as a fluorinating agent. This method utilizes the dimethoxybenzyl group as a new sulfonamide protecting group, allowing for the synthesis of primary and secondary alpha-fluorosulfonamides (Hill, Liu, & Taylor, 2004).

Biotechnological Applications

  • Genetically Encoded Fluorescent Amino Acids: The biosynthetic incorporation of fluorophore-containing amino acids, such as dansylalanine, into proteins at defined sites provides a powerful tool for studying protein structure, dynamics, and interactions. This method has been applied in Saccharomyces cerevisiae to monitor protein unfolding in the presence of guanidinium chloride, demonstrating its utility for biochemical and cellular studies (Summerer et al., 2006).

Environmental and Biological Transformations

  • Photolytic and Biological Transformation of Fluorinated Surfactants: The study of Forafac®1157, a novel fluorinated surfactant replacing perfluorooctane sulfonate (PFOS) due to environmental concerns, revealed its extensive metabolism in blue mussel and turbot, as well as its photolytic transformation under UV light. This indicates significant environmental processing of such compounds, contrasting earlier observations with PFOS (Moe et al., 2012).

Pharmaceutical and Material Science Applications

  • Inhibitors of Carbonic Anhydrase II: Ureidobenzenesulfonamides have been evaluated for their inhibitory effect on carbonic anhydrases (CAs), with potential applications as anti-glaucoma agents. Fluorophenyl substituted sulfonamides emerged as efficient inhibitors, showcasing the therapeutic relevance of fluorinated sulfonamides (Serbian et al., 2019).

Analysis and Detection Methods

  • Fluorography in Polyacrylamide Gels: A method for detecting tritium-labeled proteins and nucleic acids in polyacrylamide gels using scintillation autography (fluorography) demonstrates the utility of fluorinated compounds in enhancing sensitivity and specificity in biochemical analyses (Bonner & Laskey, 1974).

Mechanism of Action

While the specific mechanism of action for “2-fluoro-N,3-dimethylbenzene-1-sulfonamide” is not available, sulfonamides in general are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a nutrient required for bacterial replication .

properties

IUPAC Name

2-fluoro-N,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJRMCHXJXWNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864268-87-0
Record name 2-fluoro-N,3-dimethylbenzene-1-sulfonamide
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